

Spectroscopic characterization (^1H NMR, ^{13}C NMR, IR) of 2-Amino-4-nitrobenzaldehyde.

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzaldehyde

Cat. No.: B012311

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Spectroscopic Characterization of 2-Amino-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **2-Amino-4-nitrobenzaldehyde**, a key chemical intermediate. The document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Infrared (IR) spectroscopy, offering a foundational dataset for researchers engaged in its synthesis, analysis, and application in drug development and other scientific fields.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of hydrogen atoms within a molecule. The ^1H NMR spectrum of **2-Amino-4-nitrobenzaldehyde** is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the amine protons.

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-4-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
9.99	s	1H	-CHO	-
7.85	d	1H	H-6	8.6
7.63	d	1H	H-3	2.3
7.55	br s	2H	-NH ₂	-
7.35	dd	1H	H-5	8.6, 2.3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Interpretation of the ¹H NMR Spectrum:

- The downfield singlet at 9.99 ppm is characteristic of an aldehydic proton, deshielded by the electron-withdrawing carbonyl group.
- The aromatic region displays three signals. The doublet at 7.85 ppm corresponds to the proton at position 6, coupled to the proton at position 5. The doublet at 7.63 ppm is assigned to the proton at position 3, coupled to the proton at position 5. The doublet of doublets at 7.35 ppm represents the proton at position 5, showing coupling to both protons at positions 6 and 3.
- The broad singlet at 7.55 ppm is attributed to the two protons of the amino group. The broadness of this signal is often due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the lack of directly published experimental data for **2-Amino-4-nitrobenzaldehyde**, the following table presents predicted chemical shifts based on the analysis of structurally similar compounds and established substituent effects in benzene derivatives.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Amino-4-nitrobenzaldehyde**

Predicted Chemical Shift (δ) ppm	Assignment
190 - 193	C=O (Aldehyde)
152 - 155	C-NH ₂
148 - 151	C-NO ₂
132 - 135	C-6
125 - 128	C-1
118 - 121	C-5
113 - 116	C-3

Note: These are predicted values and should be confirmed by experimental data.

Expected Features of the ^{13}C NMR Spectrum:

- The aldehydic carbon is expected to resonate at the most downfield position (190-193 ppm) due to the strong deshielding effect of the carbonyl oxygen.
- The carbons directly attached to the electron-donating amino group (C-2) and the electron-withdrawing nitro group (C-4) will be significantly shifted. The C-NH₂ is predicted to be in the 152-155 ppm range, while the C-NO₂ is expected around 148-151 ppm.
- The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for **2-Amino-4-nitrobenzaldehyde** is not readily available, the characteristic absorption frequencies for its functional groups can be predicted.

Table 3: Predicted IR Absorption Frequencies for **2-Amino-4-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2850 - 2750	Weak, Doublet	Aldehydic C-H stretch (Fermi resonance)
1700 - 1680	Strong	C=O stretch (Aldehyde)
1620 - 1580	Medium	C=C stretch (Aromatic)
1550 - 1490	Strong	N-O asymmetric stretch (Nitro group)
1360 - 1320	Strong	N-O symmetric stretch (Nitro group)
850 - 800	Strong	C-H out-of-plane bend (Aromatic)

Interpretation of the IR Spectrum:

- The presence of a primary amine is indicated by a pair of bands in the 3400-3200 cm⁻¹ region.
- The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹.
- A strong absorption band in the 1700-1680 cm⁻¹ range is characteristic of the carbonyl group of an aromatic aldehyde.
- Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
- Aromatic C=C stretching vibrations will be observed in the 1620-1580 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **2-Amino-4-nitrobenzaldehyde** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

1H NMR Spectroscopy Acquisition:

- The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for optimal resolution.
- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming.
- A standard one-pulse 1H NMR experiment is performed. Key acquisition parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)
- The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Spectroscopy Acquisition:

- A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity.
- Key acquisition parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: Significantly higher than for ^1H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data processing is similar to that for ^1H NMR, with chemical shifts referenced to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

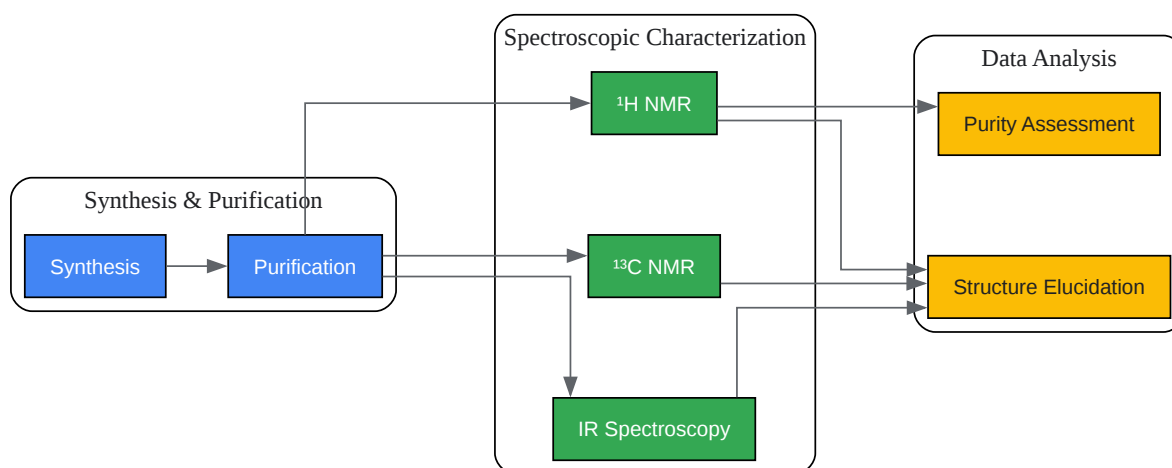
- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **2-Amino-4-nitrobenzaldehyde** sample onto the center of the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Spectrum Acquisition:

- Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.

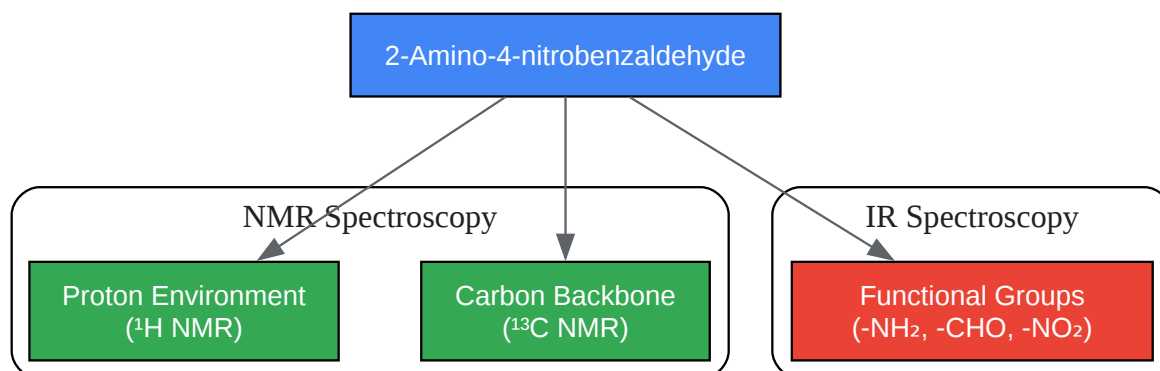
Visualizations

To illustrate the workflow and logical relationships in the spectroscopic characterization of **2-Amino-4-nitrobenzaldehyde**, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **2-Amino-4-nitrobenzaldehyde**.



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Caption: Logical relationship between the molecule and the structural information obtained from different spectroscopic techniques.

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